Home > Products > Screening Compounds P5840 > KRAS G12D inhibitor 14
KRAS G12D inhibitor 14 -

KRAS G12D inhibitor 14

Catalog Number: EVT-10988639
CAS Number:
Molecular Formula: C20H19F3N4OS
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 14, also known as ERAS-5024, is a selective small-molecule inhibitor targeting the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation occurs in approximately 45% of pancreatic cancer cases and is associated with poor prognosis and limited treatment options. The development of inhibitors like ERAS-5024 represents a significant advancement in targeted cancer therapies aimed at this oncogenic mutation.

Source

The compound was developed through a structure-based drug design approach, which involved synthesizing a series of quinazoline-based compounds. The lead compound, ERAS-5024, demonstrated high potency and selectivity against the KRAS G12D variant in various preclinical models .

Classification

ERAS-5024 falls under the category of small-molecule inhibitors and specifically targets the KRAS G12D mutation. It is classified as a selective inhibitor due to its ability to preferentially bind to the mutant form of KRAS over the wild-type variant.

Synthesis Analysis

Methods

The synthesis of ERAS-5024 involved several key steps, including the identification of lead compounds through high-throughput screening and medicinal chemistry optimization. The initial hit was identified from quinazoline scaffolds that exhibited promising activity against KRAS G12D.

Technical Details

The synthesis process included:

  1. Quinazoline Scaffold Modification: The initial compound underwent modifications to enhance its binding affinity and selectivity for KRAS G12D.
  2. Substituent Optimization: Key substituents at positions C6 and C8 were optimized to improve interactions with the target protein.
  3. Final Compound Formation: The final structure was confirmed through crystallography, which provided insights into its binding interactions with KRAS G12D .
Molecular Structure Analysis

Structure

ERAS-5024 features a quinazoline core structure with specific substituents that enhance its interaction with the KRAS G12D protein. The crystal structure revealed that it forms critical hydrogen bonds and salt bridges with residues in the switch II pocket of KRAS G12D.

Data

The binding affinity of ERAS-5024 was characterized by an IC50 value of approximately 2.1 nM for phosphorylated extracellular signal-regulated kinase 1/2 (pERK), indicating its potent inhibitory effect .

Chemical Reactions Analysis

Reactions

The synthesis of ERAS-5024 involved several chemical reactions, including:

  • Nucleophilic Substitution: Key steps involved nucleophilic substitutions that introduced functional groups essential for binding.
  • Formation of Hydrogen Bonds: The compound's interactions with KRAS G12D are mediated by hydrogen bonds formed between its functional groups and specific amino acid residues in the protein.

Technical Details

The structural modifications were guided by structure-activity relationship studies, which helped identify how changes in substituents affected binding affinity and selectivity .

Mechanism of Action

Process

ERAS-5024 exerts its antitumor effects by inhibiting the active form of KRAS G12D, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. It binds selectively to the switch II pocket of the mutant protein, stabilizing it in an inactive conformation.

Data

Binding studies demonstrated that ERAS-5024 effectively reduced levels of active KRAS and downstream signaling proteins in preclinical models, leading to decreased cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12D mutation .

Physical and Chemical Properties Analysis

Physical Properties

ERAS-5024 is characterized by:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions with a favorable half-life for therapeutic use.
  • Binding Affinity: High selectivity for KRAS G12D over wild-type KRAS, as indicated by extensive structure-activity relationship studies .
Applications

Scientific Uses

ERAS-5024 is primarily utilized in cancer research as a tool compound to study the effects of inhibiting KRAS G12D on tumor growth and signaling pathways. Its potential applications include:

  • Preclinical Studies: Evaluating efficacy in various cancer models, particularly pancreatic cancer.
  • Therapeutic Development: Serving as a lead compound for further development into clinical trials aimed at treating patients with KRAS G12D-driven tumors.

Properties

Product Name

KRAS G12D inhibitor 14

IUPAC Name

4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine

Molecular Formula

C20H19F3N4OS

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3

InChI Key

DYYANULKLUNJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.